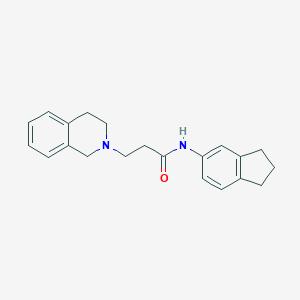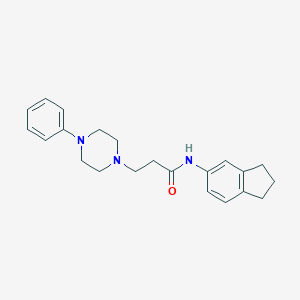
1-Benzoyl-4-(1-piperidyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-4-(1-piperidyl)piperidine, commonly known as BPAP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since gained attention for its potential use in treating various neurological disorders. BPAP has been found to have unique properties that make it a promising candidate for the development of new drugs for the treatment of conditions such as Parkinson's disease, depression, and Alzheimer's disease.
作用机制
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act on the dopamine system in the brain, which is involved in the regulation of movement and mood. BPAP has been shown to increase the release of dopamine and stimulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPAP has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis and metabolism of dopamine, as well as to increase the expression of genes involved in the production of dopamine receptors. BPAP has also been found to increase the levels of various neurotransmitters, including serotonin and norepinephrine, which are involved in mood regulation.
实验室实验的优点和局限性
One of the main advantages of BPAP for scientific research is its specificity for the dopamine system. Unlike other drugs that affect multiple neurotransmitter systems, BPAP has a more targeted effect, which may help to reduce side effects and improve therapeutic efficacy. However, one limitation of BPAP is its low solubility in water, which can make it difficult to administer in laboratory experiments.
未来方向
There are several potential future directions for research on BPAP. One area of interest is the development of new drugs based on the structure of BPAP. Researchers are also investigating the use of BPAP in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new methods for administering BPAP, such as through the use of nanoparticles or other delivery systems. Further research is needed to fully understand the potential therapeutic benefits of BPAP and to develop new treatments for neurological disorders.
合成方法
The synthesis of BPAP involves the reaction of 4-piperidone with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The purity of the final product is critical to its effectiveness in scientific research.
科学研究应用
BPAP has been extensively studied for its potential therapeutic effects on various neurological disorders. In Parkinson's disease, BPAP has been found to have a neuroprotective effect on dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is essential for motor control. BPAP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2 |
InChI 键 |
VEYYKFOUBYKZLS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)